![molecular formula C13H16F3NO3 B1375254 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate CAS No. 1478813-80-7](/img/structure/B1375254.png)
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1478813-80-7 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (3-isobutoxyphenyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Carbomethoxylating Reactivity
Methyl phenyl carbonate has been investigated as a carbomethoxylating agent for aromatic amines, using group 3 metal triflate catalysts. This process includes carbomethoxylating reactivity relevant to 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Distaso & Quaranta, 2004).
Synthesis Applications
The preparation of isopropyl 2-diazoacetyl(phenyl)carbamate involves the use of various chemical compounds and processes, which may include structures and reactions related to 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Muchalski et al., 2012).
Difluorinated Polyols Synthesis
Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate has been used in the synthesis of difluorinated polyols, which may provide insights into related compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Balnaves, Percy, & Palmer, 1999).
Catalyst for N,N′-Alkylidene Biscarbamates
Aluminum tris(dihydrogen phosphate) [Al(H2PO4)3] has been used as a catalyst in the preparation of N,N′-alkylidene biscarbamates, relevant for understanding the applications of 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Shafiee, Zakaria, & Azar, 2010).
Perfluoroalkyl Ketones Reduction
The study of the reduction of perfluoroalkyl ketones with lithium alkoxides can provide insights into the chemical behavior and applications of related compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Sokeirik et al., 2006).
Luminescence Properties
The study of the luminescence properties of 2-isopropoxy phenyl-N-methyl carbamate may offer insights into the optical properties of similar compounds, including 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Semeluk, Singh, & Unger, 1979).
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGAXWSCOKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



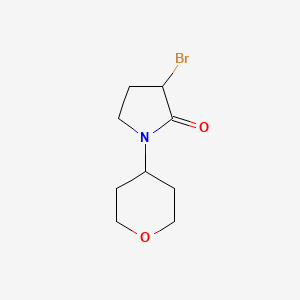
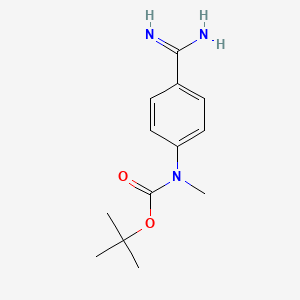

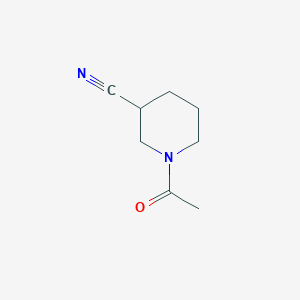
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
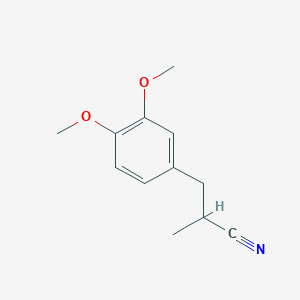
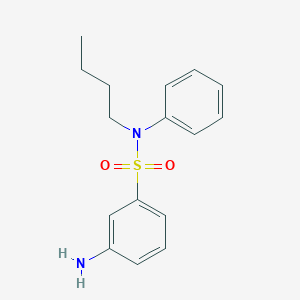

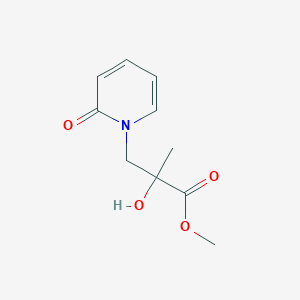
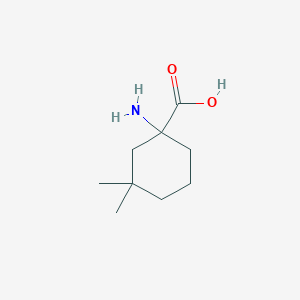
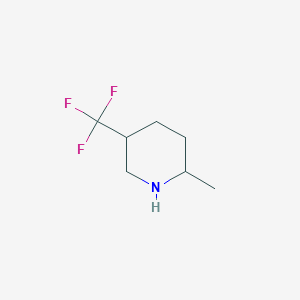
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
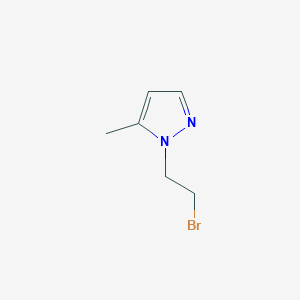
methanone](/img/structure/B1375192.png)